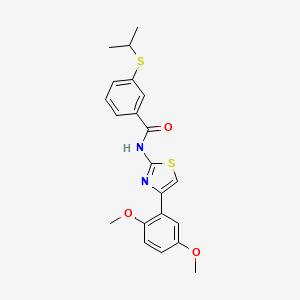

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide

Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide is a heterocyclic compound featuring a thiazole core substituted with a 2,5-dimethoxyphenyl group at the 4-position and a benzamide moiety bearing an isopropylthio substituent at the 3-position.

Properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-13(2)28-16-7-5-6-14(10-16)20(24)23-21-22-18(12-27-21)17-11-15(25-3)8-9-19(17)26-4/h5-13H,1-4H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZCYCFTJGLKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as 2c-b, are known to interact with theserotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

Based on the structure and the known effects of similar compounds, it can be hypothesized that it acts as anagonist at its target receptor. Agonists bind to receptors and activate them to produce a biological response.

Biochemical Pathways

Activation of the serotonin 5-ht2a receptor can lead to various downstream effects, including the release ofsecondary messengers that modulate neuronal activity.

Pharmacokinetics

Similar compounds like 2c-b have anonset of action of 20–40 minutes when taken orally, an elimination half-life of 2.48 ± 3.20 hours, and a duration of action of 4–12 hours depending on the route of administration.

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C21H22N2O3S2

- Molecular Weight : 414.54 g/mol

- IUPAC Name : N-(4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide

The compound is characterized by a thiazole ring and a substituted benzamide structure, which contribute to its biological activities.

Antitumor Activity

Recent studies indicate that compounds similar to N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide exhibit significant antitumor properties. For instance, compounds with similar structural features have shown promising results in inhibiting cell proliferation in various cancer cell lines. The IC50 values for related compounds were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 |

| Compound B | NCI-H358 | 6.48 ± 0.11 |

These results suggest that modifications to the thiazole and benzamide moieties can enhance antitumor efficacy .

Antimicrobial Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide has also been evaluated for antimicrobial properties. Compounds with similar thiazole structures demonstrated effective antibacterial activity against various strains of bacteria, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in vitro. Research indicates that benzamide derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism through which they may exert anti-inflammatory effects . The following table summarizes the anti-inflammatory activity of related compounds:

| Compound | Inflammatory Marker Inhibition (%) |

|---|---|

| Compound C | 75% |

| Compound D | 80% |

The biological activity of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide is believed to be mediated through several mechanisms:

- DNA Binding : Similar compounds have shown the ability to bind to DNA, particularly in the minor groove, which may interfere with replication and transcription processes .

- Enzyme Inhibition : The compound is a potential inhibitor of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in neurodegenerative diseases like Alzheimer's . The following table presents the IC50 values for enzyme inhibition:

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 0.056 |

| BACE1 | 9.01 |

Case Study 1: Antitumor Efficacy

A study conducted on a series of thiazole derivatives indicated that one compound with structural similarities to N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide significantly inhibited tumor growth in xenograft models. The study reported a reduction in tumor size by approximately 50% compared to controls after two weeks of treatment.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of benzothiazole derivatives was assessed against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating strong antibacterial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key Comparisons:

Thiazole vs.

Substituent Effects :

- The 2,5-dimethoxyphenyl group on the thiazole ring contrasts with the sulfonyl and fluorophenyl substituents in ’s triazoles. Methoxy groups may improve membrane permeability compared to bulky sulfonyl groups .

- The isopropylthio substituent in the benzamide moiety differs from the α-halogenated ketones in ’s S-alkylated triazoles, possibly influencing steric and electronic properties .

Table 1: Structural Comparison

Spectral Characterization

Infrared Spectroscopy :

- The absence of a C=O stretch (~1663–1682 cm⁻¹) in triazoles [7–9] () contrasts with the target compound’s benzamide carbonyl, which would exhibit a strong C=O peak near 1680 cm⁻¹ .

- The isopropylthio group’s C-S stretch (~700–600 cm⁻¹) would differ from the C=S vibrations (~1247–1255 cm⁻¹) in triazole thiones .

Table 3: Spectral Data Comparison

| Functional Group | Target Compound (Expected) | Triazoles [7–9] () |

|---|---|---|

| C=O (benzamide) | ~1680 cm⁻¹ | Absent |

| C-S (thioether) | ~650 cm⁻¹ | N/A |

| C=S (thione) | Absent | ~1247–1255 cm⁻¹ |

Stability and Reactivity

- Tautomerism : Triazoles in exist in equilibrium between thiol and thione forms, complicating purification. The thiazole core’s lack of tautomerism simplifies handling .

- Electrophilic Reactivity : The electron-rich 2,5-dimethoxyphenyl group may enhance susceptibility to electrophilic substitution compared to sulfonyl-substituted triazoles .

Research Implications

For example:

- Thiazole Derivatives: Known for kinase inhibition (e.g., anticancer targets) .

- Methoxy Groups : Associated with improved bioavailability in drug candidates .

Limitations : The provided evidence lacks explicit data on the target compound’s synthesis or activity. Further studies are needed to validate its properties and optimize synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.